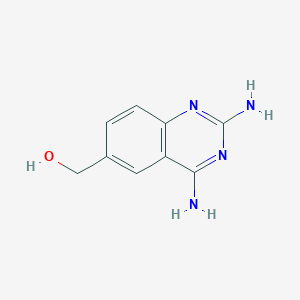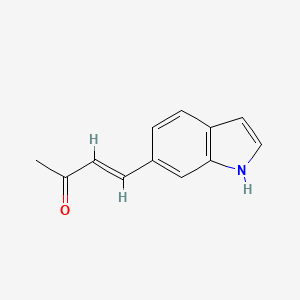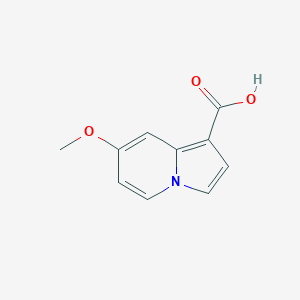
2-Bromo-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-溴-6-甲基嘧啶-4(3H)-酮是一种杂环有机化合物,分子式为C5H5BrN2O。它是一种嘧啶的衍生物,嘧啶是一种六元环,在 1 位和 3 位含有两个氮原子。该化合物以在 2 位存在溴原子、在 6 位存在甲基和在 4 位存在酮基为特征。
准备方法
合成路线和反应条件
一种常用的制备 2-溴-6-甲基嘧啶-4(3H)-酮的合成路线涉及 6-甲基嘧啶-4(3H)-酮的溴化。该反应通常使用溴或溴化剂,如三溴化磷 (PBr3),在适当的溶剂(如乙腈)中进行。反应在受控的温度条件下进行,以确保在所需位置进行选择性溴化。
例如,一种典型的步骤可能涉及将 6-甲基嘧啶-4(3H)-酮溶解在乙腈中,然后加入三溴化磷。然后将反应混合物加热至特定温度(例如 80 °C)并在惰性气氛下搅拌一段时间(例如 2 小时)。反应完成后,将反应混合物冷却,然后通过过滤和纯化技术(如重结晶)分离产物。
工业生产方法
2-溴-6-甲基嘧啶-4(3H)-酮的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产率和成本效益进行优化。工业方法还可以结合连续流动反应器和自动化系统以提高效率和安全性。
化学反应分析
反应类型
2-溴-6-甲基嘧啶-4(3H)-酮可以进行各种类型的化学反应,包括:
取代反应: 2 位的溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原反应: 4 位的酮基可以参与氧化或还原反应,导致形成不同的官能团。
偶联反应: 该化合物可以在合适催化剂的存在下与芳基或烷基卤化物发生偶联反应。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐。反应通常在极性溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中于升高的温度下进行。
氧化和还原反应: 过氧化氢 (H2O2) 或硼氢化钠 (NaBH4) 等试剂分别可用于氧化和还原。
偶联反应: 钯碳 (Pd/C) 或碘化铜(I) (CuI) 等催化剂通常用于偶联反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,用胺进行的取代反应可以生成 2-氨基-6-甲基嘧啶-4(3H)-酮,而酮基的还原可以生成 2-溴-6-甲基嘧啶-4-醇。
科学研究应用
2-溴-6-甲基嘧啶-4(3H)-酮具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂杂环化合物的构建块。它作为制备药物、农用化学品和染料的中间体。
生物学: 在生物学研究中,2-溴-6-甲基嘧啶-4(3H)-酮用于研究酶抑制和蛋白质-配体相互作用。它可以作为酶抑制剂开发中的配体。
医学: 该化合物在药物化学中具有潜在的应用,用于开发新药。其衍生物可能表现出抗菌、抗病毒或抗癌活性。
工业: 在工业领域,2-溴-6-甲基嘧啶-4(3H)-酮用于合成特种化学品和材料。
作用机制
2-溴-6-甲基嘧啶-4(3H)-酮的作用机制取决于其具体的应用。在药物化学中,该化合物可能通过与特定分子靶点(如酶或受体)相互作用而发挥其作用。溴原子和酮基在与酶活性位点结合方面起着至关重要的作用,导致抑制或调节其活性。该化合物还可能参与与靶蛋白的氢键和疏水相互作用,影响其功能和稳定性。
相似化合物的比较
类似化合物
2-氯-6-甲基嘧啶-4(3H)-酮: 与 2-溴-6-甲基嘧啶-4(3H)-酮类似,但具有氯原子而不是溴原子。
2-碘-6-甲基嘧啶-4(3H)-酮: 在 2 位含有碘原子。
2-氟-6-甲基嘧啶-4(3H)-酮: 在 2 位含有氟原子。
比较
2-溴-6-甲基嘧啶-4(3H)-酮因存在溴原子而独一无二,与它的氯、碘和氟类似物相比,赋予了其独特的反应性和性质。溴比氯、氟和碘更大,更容易极化,这会影响化合物的反应性和与其他分子的相互作用。这种独特性使 2-溴-6-甲基嘧啶-4(3H)-酮成为各种研究和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
2-bromo-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWAXWALGQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856983 |
Source


|
| Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252566-49-7 |
Source


|
| Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)










